molecular formula C20H23NO4 B14300092 N-Methylstenantherine CAS No. 119060-81-0

N-Methylstenantherine

Cat. No.: B14300092
CAS No.: 119060-81-0
M. Wt: 341.4 g/mol
InChI Key: JEGHXPQPATUVSK-CYBMUJFWSA-N
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Description

N-Methylstenantherine is a chemical compound belonging to the class of aporphine alkaloids These alkaloids are known for their diverse biological activities and are often found in various plant species

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methylstenantherine typically involves the N-methylation of stenantherine, another aporphine alkaloid. One common method for N-methylation is the use of dimethyl sulfate or methyl iodide in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve more scalable and cost-effective methods. One such method is the catalytic hydrogenation of nitro compounds followed by methylation. This approach uses inexpensive and readily available nitro compounds as starting materials and employs catalysts such as palladium on carbon (Pd/C) or Raney nickel under hydrogen gas .

Chemical Reactions Analysis

Types of Reactions

N-Methylstenantherine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxide derivatives, while reduction can produce demethylated or partially reduced products .

Scientific Research Applications

N-Methylstenantherine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-Methylstenantherine involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. For instance, it may act as an inhibitor of certain enzymes involved in neurotransmitter synthesis or degradation, leading to altered neurotransmitter levels and subsequent physiological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound stands out due to its unique combination of structural features and biological activities. Its N-methyl group enhances its stability and alters its interaction with molecular targets, making it a valuable compound for various research applications .

Properties

CAS No.

119060-81-0

Molecular Formula

C20H23NO4

Molecular Weight

341.4 g/mol

IUPAC Name

(6aR)-1,2,3-trimethoxy-6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinolin-11-ol

InChI

InChI=1S/C20H23NO4/c1-21-9-8-12-16-13(21)10-11-6-5-7-14(22)15(11)17(16)19(24-3)20(25-4)18(12)23-2/h5-7,13,22H,8-10H2,1-4H3/t13-/m1/s1

InChI Key

JEGHXPQPATUVSK-CYBMUJFWSA-N

Isomeric SMILES

CN1CCC2=C3[C@H]1CC4=C(C3=C(C(=C2OC)OC)OC)C(=CC=C4)O

Canonical SMILES

CN1CCC2=C3C1CC4=C(C3=C(C(=C2OC)OC)OC)C(=CC=C4)O

Origin of Product

United States

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